Ácido 1-fenil-3-piridin-3-il-1H-pirazolo-4-carboxílico

Descripción general

Descripción

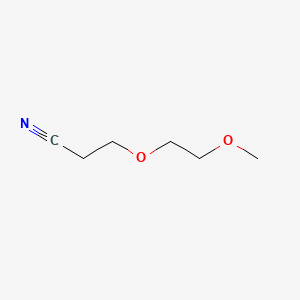

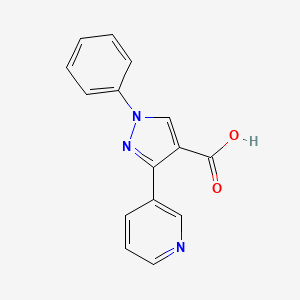

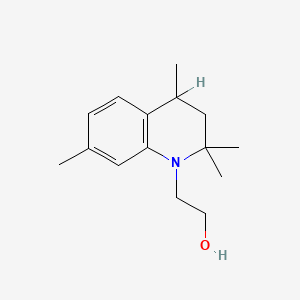

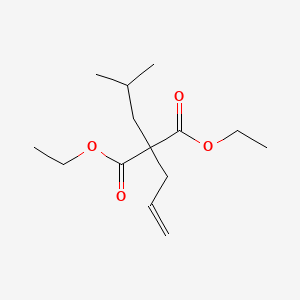

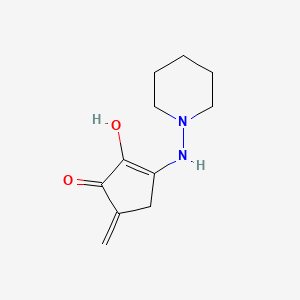

“1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid” is a compound with the CAS Number: 372107-42-1. It has a molecular weight of 265.27 and its IUPAC name is 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been involved in several reactions as reagents for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Antimicrobianos

El núcleo de pirazol del Ácido 1-fenil-3-piridin-3-il-1H-pirazolo-4-carboxílico es conocido por sus propiedades antimicrobianas. Este compuesto puede sintetizarse y probarse su eficacia contra diversas cepas bacterianas y fúngicas. El objetivo es desarrollar nuevos agentes antimicrobianos que puedan combatir las cepas resistentes de patógenos .

Desarrollo de Fármacos: Actividades Antiinflamatorias y Antitumorales

Se ha informado que los derivados de pirazol presentan actividades antiinflamatorias y antitumorales significativas. La investigación puede dirigirse al desarrollo de nuevos fármacos que incorporen este compuesto para el tratamiento de la inflamación crónica y el cáncer .

Síntesis Química: Síntesis de Compuestos Heterocíclicos

Este compuesto sirve como precursor en la síntesis de diversos compuestos heterocíclicos. Su estructura versátil permite la creación de una amplia gama de derivados con aplicaciones potenciales en química medicinal .

Estudios Biológicos: Inhibición Enzimática

La parte de pirazol es una característica clave en el diseño de inhibidores enzimáticos. Los estudios pueden explorar el potencial del this compound para inhibir enzimas específicas que son relevantes en las vías de la enfermedad, proporcionando información sobre los objetivos terapéuticos .

Ciencia de Materiales: Materiales Electrónicos Orgánicos

Se puede llevar a cabo la investigación para utilizar este compuesto en el campo de la electrónica orgánica. Sus propiedades estructurales podrían ser conducentes al desarrollo de semiconductores orgánicos, que son cruciales para dispositivos electrónicos flexibles .

Química Analítica: Estudios Cromatográficos

La estructura única del compuesto lo hace adecuado para su uso como estándar en el análisis cromatográfico. Puede ayudar en el desarrollo de nuevos métodos analíticos para la detección y cuantificación de compuestos relacionados en mezclas complejas .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target the ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .

Mode of Action

Molecular docking studies of similar compounds suggest that they may act as activators of the insect ryr . The compound’s interaction with its target could lead to changes in the target’s function, potentially disrupting normal cellular processes.

Safety and Hazards

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-15(20)13-10-18(12-6-2-1-3-7-12)17-14(13)11-5-4-8-16-9-11/h1-10H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZKQECDRSESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353766 | |

| Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372107-42-1 | |

| Record name | 1-Phenyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, disodium salt](/img/structure/B1593858.png)

![3-Thiazolidineacetic acid, 5-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1593871.png)